Spirazine
Overview
Description
Molecular Structure Analysis
The molecular structure of Spirazine is represented by the formula C15H20ClN5 . The systematic name for Spirazine is 5-(4-Chlorophenyl)-9-methyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine .Physical And Chemical Properties Analysis
The physical and chemical properties of Spirazine include a molecular formula of C15H20ClN5, an average mass of 305.806 Da, and a monoisotopic mass of 305.140717 Da . More detailed properties such as density, boiling point, and vapor pressure are not available in the search results .Scientific Research Applications
Renal Function and Diabetic Nephropathy
Spirazine, specifically the angiotensin-converting enzyme (ACE) inhibitor spirapril, has been studied for its role in controlling glomerular hyperfiltration and renal hypertrophy. This control is crucial in preventing the progression of renal damage in hypertensive diabetic rats. Spirapril was found to be effective in preventing the development of glomerulosclerosis, a type of kidney disease caused by damage to the small blood vessels in the kidneys (Fabris et al., 1999).
Neurotoxoplasmosis Treatment
In the context of neurotoxoplasmosis, especially in immunosuppressed patients, spirazine (specifically spiramycin) was evaluated. Unfortunately, spiramycin failed to prevent neurotoxoplasmosis in these patients, indicating limitations in its effectiveness in certain conditions (Leport et al., 1986).
Toxoplasmosis in Pregnancy
Spiramycin has been used in treating acute toxoplasma infection during pregnancy. It helps in preventing mother-to-child transmission of toxoplasmosis and minimizes clinical sequelae in infected offspring. Despite its long-term use, spiramycin's efficacy in this context remains a subject of ongoing research and discussion (Montoya, 2018).
Antiplatelet and Antithrombotic Effects
Spiramine Q, derived from Spiraea japonica, and related to spirazine, showed potent antiplatelet and antithrombotic activities. This suggests its potential application in preventing or treating conditions related to blood clots (Shen et al., 2000).
Experimental Toxoplasmosis Treatment
Spiramycine, along with pyridazine, was evaluated for its effect on experimental toxoplasmosis in mice. The combination of these drugs showed promising therapeutic effects, comparable to those of pyrimethamine, a known potent agent against toxoplasma (Nakayama & Matsubayashi, 1963).
Anti-Inflammatory Effects
Spiramycin demonstrated anti-inflammatory effects in LPS-activated RAW 264.7 macrophages. This discovery points towards the potential repositioning of spiramycin as a topical anti-inflammatory agent, expanding its therapeutic applications (Kang et al., 2022).
Safety And Hazards
properties
IUPAC Name |
5-(4-chlorophenyl)-9-methyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN5/c1-10-6-8-15(9-7-10)20-13(17)19-14(18)21(15)12-4-2-11(16)3-5-12/h2-5,10H,6-9H2,1H3,(H4,17,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMKZMXFFVPKJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N=C(N=C(N2C3=CC=C(C=C3)Cl)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166012 | |
Record name | Spirazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spirazine | |
CAS RN |
15599-44-7 | |
Record name | Spirazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spirazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SPIROTRIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV516JUV0B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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